(S)-Etodolac-d3 (S)-Etodolac-d3 Isotope labelled Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2.
Brand Name: Vulcanchem
CAS No.: 1246818-32-5
VCID: VC0196606
InChI:
SMILES:
Molecular Formula: C17H18NO3D3
Molecular Weight: 290.38

(S)-Etodolac-d3

CAS No.: 1246818-32-5

Cat. No.: VC0196606

Molecular Formula: C17H18NO3D3

Molecular Weight: 290.38

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-Etodolac-d3 - 1246818-32-5

CAS No. 1246818-32-5
Molecular Formula C17H18NO3D3
Molecular Weight 290.38
Appearance White Solid

Chemical Structure and Properties

Molecular Structure and Identification

(S)-Etodolac-d3 features a complex heterocyclic structure with strategically placed deuterium atoms. The compound retains the core pyrano[3,4-b]indole structure of etodolac while incorporating three deuterium atoms at specific positions.

Table 1: Key Chemical Identifiers of (S)-Etodolac-d3

PropertyValue
CAS Number1246818-32-5
Molecular FormulaC17H18D3NO3
Molecular Weight290.37-290.38 g/mol
IUPAC Name2-[(1S)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
InChIKeyNNYBQONXHNTVIJ-GUBGJCPWSA-N
SMILES[2H]C([2H])([2H])C[C@@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

These identifiers are essential for accurate database searches and regulatory documentation in research settings .

Physical and Chemical Properties

The physical and chemical properties of (S)-Etodolac-d3 largely mirror those of its non-deuterated counterpart, with slight variations due to the isotopic substitution. The deuterium-carbon bonds are stronger than hydrogen-carbon bonds, potentially affecting reaction rates in certain chemical processes.

Table 2: Physical and Chemical Properties of (S)-Etodolac-d3

PropertyValue
XLogP3-AA2.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass290.17097377 Da
Commercial Purity Standard> 95%

These properties influence the compound's solubility, bioavailability, and interactions with biological systems, with implications for its research applications .

Synthesis and Production

Synthetic Methodology

The synthesis of (S)-Etodolac-d3 involves modification of the standard etodolac synthesis process to incorporate deuterated reagents. This typically requires specialized techniques to ensure selective deuteration at the desired positions while maintaining the stereochemical integrity of the molecule.

The process generally involves:

  • Starting with suitable precursors that allow for introduction of the deuterated ethyl group

  • Constructing the pyrano[3,4-b]indole core structure

  • Ensuring the correct S-configuration at the chiral center

  • Purification to achieve the high isotopic purity required for analytical applications

Maintaining precise temperature and molar ratios during synthesis is crucial for achieving the desired isotopic labeling and purity levels. The synthetic approach must be carefully controlled to ensure consistent deuterium incorporation specifically at the ethyl position, as indicated in the molecular structure.

Quality Control Parameters

Quality control for (S)-Etodolac-d3 focuses on several critical parameters to ensure its suitability for research applications:

Table 3: Quality Control Parameters for (S)-Etodolac-d3

ParameterAcceptance CriteriaPurpose
Isotopic PurityTypically >98% D incorporationEnsures sufficient deuteration for analytical distinction
Chemical Purity>95%Minimizes interference from impurities
Enantiomeric Purity>98% S-enantiomerEnsures pharmacological relevance
Spectroscopic ProfileMatches reference standardConfirms structural integrity

These parameters are verified using techniques such as mass spectrometry, NMR spectroscopy, and chiral chromatography to ensure consistent quality across production batches.

Pharmacological Properties

Isotope Effects on Pharmacokinetics

The deuteration in (S)-Etodolac-d3 can potentially alter certain pharmacokinetic parameters compared to the non-deuterated compound. These differences arise from the kinetic isotope effect, where carbon-deuterium bonds typically require more energy to break than carbon-hydrogen bonds.

Potential pharmacokinetic differences include:

  • Slower metabolic clearance at deuterated positions

  • Slightly altered distribution and protein binding characteristics

  • Modified metabolite profiles

  • Potential changes in elimination half-life

These differences, while generally subtle, can provide valuable insights into metabolic mechanisms and pathways when (S)-Etodolac-d3 is used in comparative studies with non-deuterated etodolac.

Research Applications

Metabolic Studies

(S)-Etodolac-d3 serves as an invaluable tool for investigating the metabolic fate of etodolac in biological systems. By incorporating deuterium atoms at specific positions, researchers can:

  • Track metabolic transformations with high precision

  • Identify primary sites of metabolism

  • Quantify relative contributions of different metabolic pathways

  • Compare metabolism across species or patient populations

When coupled with mass spectrometry, the deuterium labeling allows researchers to distinguish between metabolites derived from the parent drug versus those arising from endogenous compounds, significantly enhancing the accuracy of metabolic profiling.

Analytical Standards and Quantification

One of the most important applications of (S)-Etodolac-d3 is as an internal standard for quantitative analysis of etodolac in biological samples. The compound's chemical similarity to etodolac, combined with its distinct mass due to deuteration, makes it ideal for isotope dilution mass spectrometry techniques.

Table 4: Advantages of (S)-Etodolac-d3 as an Analytical Standard

AdvantageDescription
Chromatographic SimilarityCo-elutes or elutes very close to non-deuterated etodolac
Mass DistinctionEasily distinguished by mass spectrometry
Matrix Effect CompensationExperiences similar matrix effects as the analyte
Improved QuantificationEnhances precision and accuracy of measurements
Recovery ControlAccounts for losses during sample preparation

These properties allow for highly accurate quantification of etodolac in complex biological matrices such as plasma, urine, and tissue samples.

Pharmacokinetic Research

(S)-Etodolac-d3 enables detailed pharmacokinetic investigations of etodolac through:

  • Precise bioavailability and bioequivalence studies

  • Investigation of drug-drug interactions

  • Assessment of population pharmacokinetic variability

  • Evaluation of special populations (elderly, hepatic impairment, renal impairment)

The use of the deuterated compound as an internal standard significantly improves the reliability of such studies by reducing analytical variability and enhancing sensitivity.

Analytical Methodology

Mass Spectrometric Analysis

Mass spectrometry (MS) represents the primary analytical technique for detecting and quantifying (S)-Etodolac-d3 in research settings. The deuterium labeling creates a mass shift that allows clear differentiation from non-deuterated etodolac.

Table 5: Mass Spectrometry Considerations for (S)-Etodolac-d3

ParameterDetails
Mass Shift+3 Da compared to non-deuterated etodolac
Common MS TechniquesLC-MS/MS, GC-MS (with derivatization)
Common Ionization MethodsElectrospray ionization (ESI), Atmospheric pressure chemical ionization (APCI)
Typical MRM TransitionsSpecific to instrumentation but utilize the +3 mass shift

When coupled with liquid chromatography (LC-MS/MS), these techniques provide both high sensitivity and selectivity for (S)-Etodolac-d3 detection .

Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) using (S)-Etodolac-d3 as an internal standard represents a powerful approach for quantitative analysis of etodolac. This technique involves:

  • Addition of a known amount of (S)-Etodolac-d3 to samples containing unknown quantities of etodolac

  • Extraction and preparation of the samples

  • LC-MS/MS analysis to determine the ratio of labeled to unlabeled compound

  • Calculation of etodolac concentration based on this ratio and the known amount of added standard

This approach compensates for variations in extraction efficiency, matrix effects, and instrumental response, providing highly accurate and precise quantification.

Research Considerations and Limitations

Availability and Cost Factors

As a specialized research tool, (S)-Etodolac-d3 presents certain practical considerations:

  • Commercial availability is typically limited to specialized chemical suppliers

  • Production costs are higher than non-deuterated compounds

  • Purity requirements (both chemical and isotopic) increase manufacturing complexity

  • Storage stability may require special conditions to maintain isotopic integrity

These factors can impact research planning and budgeting, particularly for long-term or large-scale studies requiring substantial quantities of the deuterated standard .

Analytical Challenges

While deuteration offers significant advantages for mass spectrometric analysis, researchers must consider several analytical challenges:

  • Potential "cross-talk" between deuterated and non-deuterated forms in MS analysis

  • Back-exchange of deuterium under certain sample processing conditions

  • Need for validated analytical methods specific to the deuterated compound

  • Instrument-specific optimization for detection and quantification

Addressing these challenges requires careful method development and validation to ensure reliable research outcomes.

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